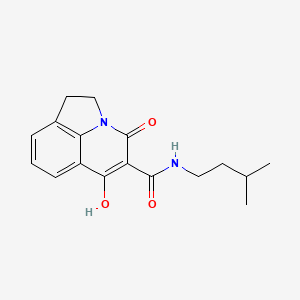
Sodium (4-bromophenyl)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-bromophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a white to off-white powder that is used as a reagent in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles .
Métodos De Preparación
The synthesis of sodium (4-bromophenyl)methanesulfinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a reducing agent in the presence of a base. One common method includes the use of hydrazine hydrate and sodium carbonate in an aqueous medium . The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride reduction and subsequent purification steps.
Análisis De Reacciones Químicas
Sodium (4-bromophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium (4-bromophenyl)methanesulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium (4-bromophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This process is facilitated by the presence of a suitable base and solvent, which help to stabilize the intermediate species and promote the reaction .
Comparación Con Compuestos Similares
Sodium (4-bromophenyl)methanesulfinate can be compared with other similar compounds such as:
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogenation .
Propiedades
Fórmula molecular |
C7H6BrNaO2S |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
sodium;(4-bromophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
PVQCSNDPWWZSFB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1CS(=O)[O-])Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
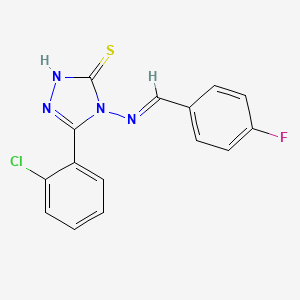
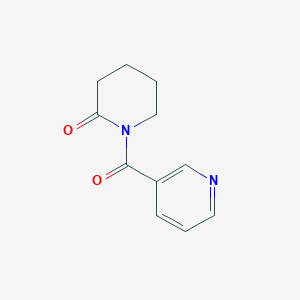
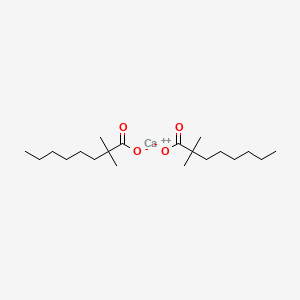
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)
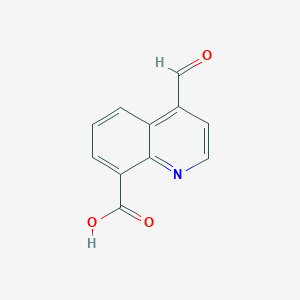
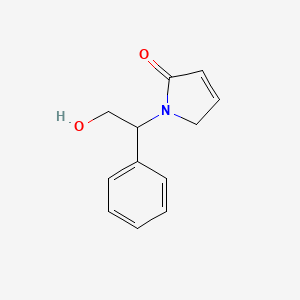

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)

